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Compound of Interest

Compound Name: BW 348U87

Cat. No.: B238270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings on BW 348U87, chemically

known as Remacemide Hydrochloride. The focus is on the reproducibility of its

pharmacological effects across different preclinical and clinical studies. Remacemide has been

investigated primarily for its anticonvulsant and neuroprotective properties.

Executive Summary
Remacemide Hydrochloride (BW 348U87) is a low-affinity, non-competitive N-methyl-D-

aspartate (NMDA) receptor antagonist that also blocks voltage-dependent sodium channels.[1]

Its primary active metabolite, desglycinyl-remacemide, is significantly more potent in its NMDA

receptor antagonism.[2] Research across various laboratories consistently demonstrates its

anticonvulsant activity in a range of animal models and as an adjunctive therapy in clinical trials

for epilepsy. While the neuroprotective effects in animal models of cerebral ischemia are also

reported, the translation of these findings to clinical efficacy in stroke has been challenging, a

common issue for many neuroprotective agents.[3][4][5] This guide synthesizes data from

multiple studies to assess the consistency and reproducibility of these findings.
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The dual mechanism of action of remacemide and its active metabolite is a well-replicated

finding across multiple independent studies.

NMDA Receptor Antagonism: Remacemide and, more potently, its desglycinated metabolite,

act as uncompetitive antagonists at the NMDA receptor channel.[2] This has been

consistently demonstrated through [3H]MK-801 binding assays and electrophysiological

studies in various preparations, including cerebral cortical membranes and hippocampal

neurons.[2][6] The low affinity of the parent compound is thought to contribute to its favorable

safety profile compared to other high-affinity NMDA antagonists like MK-801, which are

associated with significant behavioral side effects.[2]

Sodium Channel Blockade: In addition to NMDA receptor antagonism, remacemide and its

metabolite have been shown to block voltage-gated sodium channels.[1][7] This has been

confirmed in studies using rat cortical synaptosomes, where both compounds reduced

veratridine-stimulated Na+ influx.[7] This action is a common feature of many established

antiepileptic drugs.[6]

The following diagram illustrates the dual mechanism of action of Remacemide and its active

metabolite.
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Signaling Pathway of Remacemide and its Metabolite
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Caption: Dual mechanism of Remacemide and its active metabolite.
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Preclinical Anticonvulsant Activity: Consistent
Efficacy Across Models
The anticonvulsant properties of remacemide have been reliably demonstrated in a variety of

preclinical models across different laboratories.

Animal Model Seizure Type
Reported ED50
Range (mg/kg)

Key Findings Reference

Mouse (MES)
Generalized

Tonic-Clonic
6-60

Effective in

preventing tonic

hindlimb

extension.

[2]

Rat (MES)
Generalized

Tonic-Clonic
15-30

Dose-dependent

protection.
[2]

Amygdala

Kindling (Rat)
Focal Seizures Not specified

Reduced seizure

severity and

after-discharge

duration.

[8]

Experimental Protocols:

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via

corneal or auricular electrical stimulation. The endpoint is typically the prevention of the tonic

hindlimb extension phase of the seizure. Animals are administered remacemide or vehicle at

various time points before the electrical stimulus.

Amygdala Kindling Model: This model of focal epilepsy is established by repeated, low-

intensity electrical stimulation of the amygdala, leading to progressively more severe

seizures. The effect of remacemide is assessed by its ability to reduce the seizure stage and

the duration of the after-discharge recorded on an electroencephalogram (EEG).

The reported effective dose (ED50) range of 6-60 mg/kg across different species and routes of

administration indicates a consistent anticonvulsant effect, although the exact potency varies,

which is expected due to species-specific metabolic differences.[2]
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Neuroprotective Effects in Preclinical Stroke
Models: A Less Clear Picture
Several studies have reported the neuroprotective effects of remacemide in animal models of

focal cerebral ischemia. However, the reproducibility of these findings and their translation to

clinical settings are less straightforward.

Animal Model
Ischemia
Model

Treatment
Paradigm

Key Findings Reference

Cat

Permanent

Middle Cerebral

Artery Occlusion

(MCAO)

Pre-treatment

Significant

reduction in

ischemic

damage volume.

[9]

Rat
Focal Ischemia

Models
Not specified

Reports of

reduced infarct

volumes and

improved

functional

outcomes.

[6]

Experimental Protocols:

Middle Cerebral Artery Occlusion (MCAO): This surgical model involves the occlusion of the

MCA, a major blood vessel supplying the brain, to induce a stroke. The occlusion can be

permanent or transient. The primary outcome is the volume of the resulting brain infarct,

typically measured by histological staining.

While preclinical studies showed promise, the neuroprotective effects of many NMDA

antagonists, including remacemide, have generally failed to translate into clinical benefits in

human stroke trials.[3][4][5] This discrepancy is a well-documented challenge in stroke

research and is attributed to factors such as the heterogeneity of human stroke, narrow

therapeutic windows, and differences between animal models and human pathophysiology.[5]

The following workflow illustrates a typical preclinical study design for evaluating

neuroprotection.
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Experimental Workflow for Preclinical Neuroprotection Studies
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Caption: Preclinical workflow for neuroprotection studies.

Clinical Trials in Epilepsy: Reproducible Efficacy as
Adjunctive Therapy
Several double-blind, placebo-controlled clinical trials have investigated the efficacy of

remacemide as an add-on therapy for patients with refractory epilepsy. The findings across
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these studies are generally consistent.

Study
Patient
Population

Doses Studied
(mg/day)

Key Findings Reference

Multicenter Trial

(Q.I.D. regimen)

252 adults with

refractory

epilepsy

300, 600, 1200

Significant

increase in

responder rate at

1200 mg/day

compared to

placebo.

[10][11]

Multicenter Trial

(B.I.D. regimen)

262 adults with

refractory

epilepsy

300, 600, 800

Statistically

significant

increase in

responder rate at

800 mg/day

compared to

placebo.

[12]

Monotherapy

Trial

Newly diagnosed

epilepsy
600

Inferior efficacy

compared to

carbamazepine.

[13]

Key Observations and Reproducibility:

Adjunctive Therapy: Multiple studies have consistently shown that remacemide is effective in

reducing seizure frequency when used as an add-on to other antiepileptic drugs.[10][11][12]

Dose-Response: A dose-dependent effect is observed, with higher doses generally leading

to a greater percentage of responders.[10][11][12]

Monotherapy: As a monotherapy, remacemide was found to be less effective than the

standard antiepileptic drug carbamazepine.[13]

Tolerability: The reported adverse events, primarily related to the central nervous system and

gastrointestinal system (e.g., dizziness, somnolence, gastrointestinal disturbance), are

consistent across trials and are generally described as mild to moderate in severity.[10][12]
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The logical relationship for assessing clinical trial outcomes is depicted below.

Logical Flow of Clinical Trial Assessment
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Randomization
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Caption: Assessment logic in clinical trials.

Conclusion
The research findings on BW 348U87 (Remacemide Hydrochloride) demonstrate a good

degree of reproducibility in several key areas. The dual mechanism of action as a low-affinity

NMDA receptor antagonist and sodium channel blocker is well-established across multiple

independent laboratory studies. Its efficacy as an anticonvulsant in various preclinical models is

also a consistent finding. In the clinical setting, the efficacy of remacemide as an adjunctive
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therapy for refractory epilepsy has been reproduced in separate, well-controlled trials.

However, the promising neuroprotective effects observed in animal models of stroke have not

been successfully translated to clinical efficacy, highlighting a common and significant

challenge in drug development for acute ischemic stroke. Overall, the preclinical and clinical

data for remacemide in epilepsy provide a consistent and reproducible body of evidence.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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